![molecular formula C16H14Cl2N2 B184255 N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine CAS No. 81512-53-0](/img/structure/B184255.png)
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine, commonly known as CCBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCBA is a member of the imine family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CCBA is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. CCBA has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the regulation of inflammation and cancer cell growth. Additionally, CCBA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
CCBA has been shown to possess a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CCBA has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases. CCBA has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCBA in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, CCBA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using CCBA in lab experiments is its potential toxicity, particularly at high doses. Additionally, the mechanism of action of CCBA is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are many potential future directions for the study of CCBA. One area of research that is particularly promising is the use of CCBA in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CCBA may hold promise as a potential treatment for various types of cancer, particularly those that are resistant to traditional chemotherapy. Finally, CCBA may hold promise as a potential tool for the detection of various biological molecules, which could have important applications in the fields of diagnostics and drug development.
Synthesemethoden
The synthesis of CCBA is a multi-step process that involves the reaction of two primary components, 2-chlorobenzaldehyde and 2-chloroethylamine. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control and monitoring. The resulting product is a yellow crystalline solid that is typically purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of CCBA are varied and numerous. CCBA has been shown to possess potent anti-inflammatory properties and has been studied for its potential use in the treatment of a range of inflammatory diseases. Additionally, CCBA has been shown to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. CCBA has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Eigenschaften
CAS-Nummer |
81512-53-0 |
|---|---|
Produktname |
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine |
Molekularformel |
C16H14Cl2N2 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N-[2-[(2-chlorophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
InChI-Schlüssel |
WXONZMKAOXKLKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
Andere CAS-Nummern |
81512-53-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



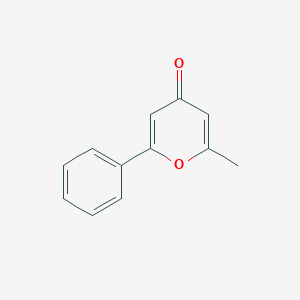
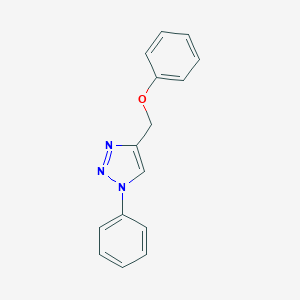
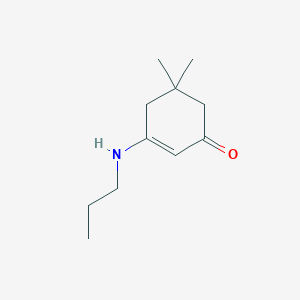
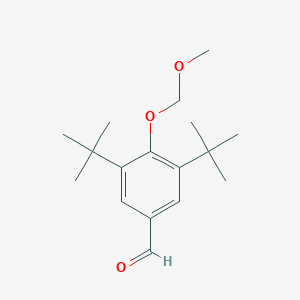
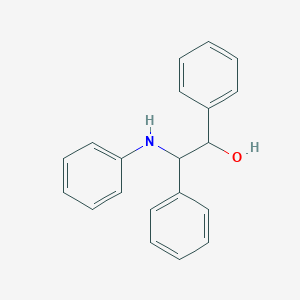
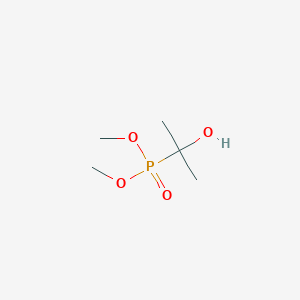
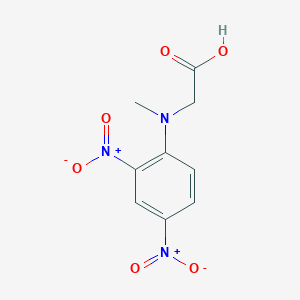
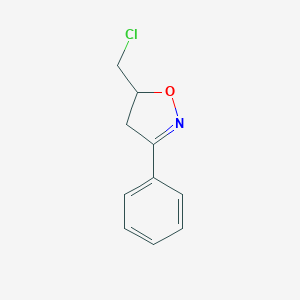
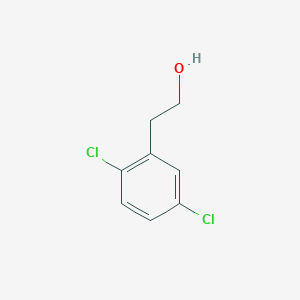
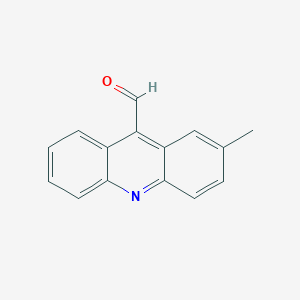
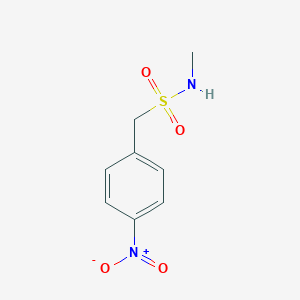
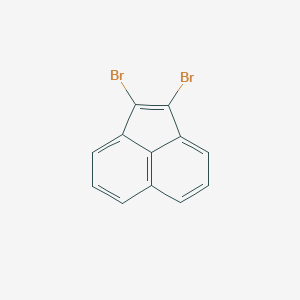
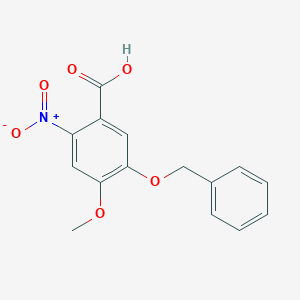
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)